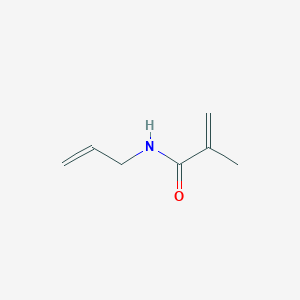

N-Allylmethacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROXSGRIVDMIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176262 | |

| Record name | N-Allylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2186-33-6 | |

| Record name | Allylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allylmethacrylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z22EY4W9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Development of Complex Polymer Architectures:the Field of Polymer Chemistry is Continuously Moving Towards the Synthesis of Polymers with Precisely Controlled Architectures. the Post Polymerization Modification of Poly N Allylmethacrylamide Provides a Versatile Platform for Creating:

Unexplored Avenues and Grand Challenges in the Field of N-Allylmethacrylamide-Based Materials

Despite the progress made, the full potential of this compound in polymer science remains largely untapped. Several unexplored avenues and grand challenges need to be addressed to advance the field.

Biodegradable and Sustainable Nalmaam Based Materials:in an Era of Increasing Environmental Awareness, a Significant Unexplored Avenue is the Development of Biodegradable and Sustainable Materials from Nalmaam. This Could Involve Copolymerizing Nalmaam with Monomers Derived from Renewable Resources or Designing Nalmaam Based Polymers with Cleavable Linkages That Allow for Controlled Degradation.

Advanced Material Applications of N Allylmethacrylamide Polymers and Copolymers

Hydrogel Development and Performance

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. nih.govmdpi.com Their high water content and soft, flexible nature make them structurally similar to the natural extracellular matrix (ECM) of living tissues, positioning them as ideal candidates for biomedical use. nih.govnih.gov Hydrogels based on NAMAm are particularly notable for their potential in creating sophisticated and responsive biomaterials.

The fabrication of NAMAm-based hydrogels typically involves polymerization techniques that create cross-linked networks. nih.gov These methods are chosen to control the hydrogel's final properties, such as mechanical strength, pore size, and swelling behavior. nih.gov

Free-Radical Polymerization: This is a common method for synthesizing hydrogels. The process is initiated by a molecule that generates free radicals, which then react with NAMAm and other comonomers. The presence of two polymerizable groups in NAMAm allows it to act as both a monomer and a cross-linking agent, leading to the formation of a stable three-dimensional network. nih.gov

Grafting Polymerization: This technique involves grafting polymer chains onto a pre-existing polymer backbone. For instance, NAMAm can be grafted onto natural polymers like starch or synthetic polymers to impart specific functionalities and improve mechanical properties. This method allows for the combination of desirable properties from different polymers. nih.gov

Interpenetrating Polymer Networks (IPNs): IPNs consist of two or more independent polymer networks that are intertwined and physically entangled without being covalently bonded to each other. nih.gov In a NAMAm-based IPN, one network could be formed from a NAMAm copolymer, while a second network, such as poly(methacrylic acid), could be synthesized within the first. This approach can significantly enhance the mechanical strength and responsiveness of the hydrogel. mdpi.com

Photo-polymerization: This technique uses light, often ultraviolet (UV), to initiate the polymerization and cross-linking process in the presence of a photoinitiator. It is a rapid and spatially controllable method, making it highly suitable for creating intricately patterned hydrogels for applications like microfluidics and encapsulating living cells in tissue engineering scaffolds. nih.govucla.edu

These fabrication strategies allow for precise control over the hydrogel's architecture and properties, which is crucial for its performance in advanced biomedical applications.

"Smart" or stimuli-responsive hydrogels can undergo significant, reversible changes in their physical properties in response to small changes in their external environment. rsc.orgnih.gov By copolymerizing NAMAm with functional monomers, hydrogels that respond to specific triggers like temperature and pH can be designed. nih.gov

Thermo-responsive Hydrogels: Temperature-sensitive hydrogels are among the most widely studied smart materials. nih.gov They typically exhibit a lower critical solution temperature (LCST), a critical temperature below which the polymer is soluble in water and above which it becomes hydrophobic and contracts, expelling water. nih.govmdpi.com

Design: To create thermo-responsive NAMAm hydrogels, NAMAm is often copolymerized with monomers like N-isopropylacrylamide (NIPAAm) or N-isopropylmethacrylamide (NIPMAm). nih.govmdpi.com Poly(N-isopropylacrylamide) (PNIPAm) is well-known for its LCST of around 32°C, which is close to physiological temperature, making it highly attractive for biomedical uses. nih.govnih.gov The incorporation of NAMAm can modify the LCST and improve the mechanical properties of the resulting hydrogel. semanticscholar.org

Characterization: The thermo-responsive behavior is characterized by measuring the swelling ratio of the hydrogel at different temperatures. The LCST is identified as the temperature at which a sharp decrease in the swelling ratio occurs. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the copolymer, while Scanning Electron Microscopy (SEM) can be used to visualize the changes in the hydrogel's porous structure above and below the LCST. mdpi.com

pH-responsive Hydrogels: pH-sensitive hydrogels contain ionizable functional groups that can accept or donate protons in response to changes in the environmental pH. nih.govmdpi.com This protonation or deprotonation leads to changes in electrostatic repulsion within the network, causing the hydrogel to swell or shrink. dcu.ie

Design: NAMAm can be copolymerized with monomers containing acidic groups (e.g., acrylic acid, methacrylic acid) or basic groups. mdpi.commdpi.com Hydrogels containing acidic groups will swell at high pH (when the groups are deprotonated and repel each other) and contract at low pH. The opposite is true for hydrogels with basic groups.

Characterization: The pH responsiveness is evaluated by measuring the equilibrium swelling ratio in buffer solutions of varying pH. The pH at which the most significant change in swelling occurs is a key characteristic. The incorporation of NAMAm can influence the cross-linking density, which in turn affects the magnitude and speed of the swelling response. mdpi.com

Table 1: Examples of Stimuli-Responsive N-Allylmethacrylamide (NAMAm) Copolymers

| Copolymer System | Stimulus | Responsive Behavior | Potential Application |

|---|---|---|---|

| NAMAm-co-N-isopropylacrylamide (NIPAAm) | Temperature | Undergoes a volume phase transition (shrinks) at temperatures above its Lower Critical Solution Temperature (LCST), typically near 32°C. nih.gov | Temperature-triggered drug delivery, cell sheet engineering. nih.gov |

| NAMAm-co-Acrylic Acid (AA) | pH | Swells significantly at pH values above the pKa of acrylic acid (~4.5) due to deprotonation and electrostatic repulsion. mdpi.comdcu.ie | pH-triggered drug delivery, particularly for oral administration targeting the intestines. mdpi.com |

| NAMAm-co-Methacrylic Acid (MAA) | pH | Exhibits swelling in neutral or basic conditions as the carboxylic acid groups ionize, causing the network to expand. mdpi.comrsc.org | Targeted drug release in specific pH environments within the body. mdpi.com |

The unique and tunable properties of NAMAm-based hydrogels make them highly suitable for a variety of cutting-edge biomedical applications.

Stimuli-responsive NAMAm hydrogels are excellent candidates for advanced drug delivery systems, as they can be designed to release a therapeutic agent in a controlled manner at a specific site or time. nih.govmdpi.comresearchgate.net

Mechanism: The release of an entrapped drug is typically controlled by the swelling and shrinking of the hydrogel network. For example, a thermo-responsive NAMAm-co-NIPAAm hydrogel can be loaded with a drug in its swollen state at room temperature. Upon reaching physiological temperature (above its LCST), the hydrogel contracts and expels the drug-containing water. nih.gov Similarly, a pH-responsive hydrogel can be designed to remain collapsed in the acidic environment of the stomach, protecting the drug, and then swell to release its payload in the more neutral pH of the intestines. mdpi.com

Research Findings: Studies have shown that the release kinetics can be finely tuned by adjusting the copolymer composition and cross-linking density. For instance, increasing the cross-linking density can lead to a slower and more sustained release profile. The release mechanism often follows non-Fickian transport, where it is governed by a combination of drug diffusion and polymer chain relaxation. researchgate.net

In tissue engineering, the goal is to repair or replace damaged tissues by combining cells, signaling factors, and a supportive scaffold. nih.govrsc.org Hydrogels are widely used as scaffolds because their properties can be tailored to mimic the native extracellular matrix (ECM). nih.govnih.gov

Design Considerations: NAMAm-based hydrogels offer several advantages for scaffold design. Their mechanical properties can be adjusted to match those of the target tissue, which is crucial for proper cell function and tissue development. nih.govnih.gov The porous structure of the hydrogel allows for the transport of nutrients and waste, which is essential for cell survival and proliferation. nih.gov Furthermore, the chemistry of the hydrogel can be modified to include cell-adhesive ligands, such as the RGD peptide sequence, to promote cell attachment and growth. ucla.edu

Fabrication of Scaffolds: Advanced fabrication techniques like 3D bioprinting and microfluidics can be used to create NAMAm hydrogel scaffolds with complex, well-defined architectures that mimic the intricate structure of natural tissues. d-nb.infouu.nl These methods allow for the precise placement of cells within the scaffold, facilitating the development of functional tissue constructs.

Regenerative medicine aims to leverage the body's own healing mechanisms to regenerate tissues and organs. nih.govrsc.org NAMAm-based hydrogels are valuable biomaterials in this field due to their biocompatibility and functional versatility. nih.govaraijournal.com

Injectable Hydrogels: One key application is the development of injectable hydrogels. A polymer solution containing NAMAm can be injected in a minimally invasive manner into a defect site, where it then forms a gel in situ. rsc.org This in situ gelation can be triggered by temperature changes (for thermo-responsive systems) or by photo-polymerization. The resulting hydrogel scaffold conforms perfectly to the defect shape and can serve as a delivery vehicle for therapeutic cells or growth factors to promote tissue regeneration. nih.govnih.gov

Cell Encapsulation and Delivery: NAMAm hydrogels can be used to encapsulate living cells, protecting them from the host immune system after transplantation and providing a supportive 3D environment for their growth and function. This is particularly important for cell-based therapies aimed at regenerating tissues like cartilage, bone, and neural tissue. nih.govd-nb.info The ability to create these cell-laden constructs highlights the significant potential of NAMAm-based materials in advancing regenerative therapies. nih.gov

Biomedical Applications of this compound Hydrogels

Smart Materials Derived from this compound

This compound (NAMA) is a bifunctional monomer containing both a methacrylamide (B166291) group and an allyl group. These two groups possess different polymerization reactivities, a characteristic that allows for the design of advanced polymers with controlled architectures. The higher reactivity of the methacryl group allows for the formation of linear polymers with pendant allyl groups, which can be subsequently utilized for cross-linking or post-polymerization modification. This structural feature makes NAMA a promising candidate for the development of various smart materials.

Development of Self-Healing Polymer Systems

Self-healing polymers are a class of smart materials capable of autonomously repairing damage, thereby extending the material's lifespan and improving its reliability. nih.gov Intrinsic self-healing mechanisms are based on the incorporation of reversible chemical bonds or dynamic physical interactions within the polymer network. nih.govaalto.fi These reversible linkages can be broken and reformed in response to a stimulus like heat or light, allowing the material to mend cracks and recover its structural integrity.

The unique molecular structure of this compound offers significant potential for creating intrinsic self-healing polymer systems. Radical polymerization of NAMA typically proceeds through the more reactive methacryl double bond, resulting in a linear polymer chain with unreacted pendant allyl groups. researchgate.net These pendant allyl groups serve as ideal sites for subsequent chemical modification.

One promising strategy involves using the pendant allyl groups to introduce reversible cross-links into the polymer matrix. For example, through a thiol-ene "click" reaction, functional molecules containing dynamic covalent bonds, such as disulfide linkages or Diels-Alder moieties, can be grafted onto the polymer backbone. These dynamic cross-links can dissociate upon damage or an external trigger (e.g., heat) and subsequently reform to heal the damaged area. While this approach is chemically feasible and aligns with established self-healing strategies, specific research focused on this compound for this application is still an emerging area. researchgate.neteurekaselect.com

Other Responsive Polymer Architectures for Sensing and Actuation

Polymers derived from N-substituted acrylamides are well-known for their "smart" responsive behavior to external stimuli, particularly temperature. Poly(N-isopropylacrylamide) (PNIPAAm), for instance, is one of the most extensively studied thermoresponsive polymers, exhibiting a sharp and reversible phase transition in water at its Lower Critical Solution Temperature (LCST) of approximately 32°C. d-nb.infomdpi.com Below the LCST, the polymer is soluble, but above it, the polymer chains collapse and precipitate from the solution. This behavior is the foundation for applications in sensing, actuation, and controlled drug release. elsevierpure.comresearchgate.net

As an N-substituted (meth)acrylamide, poly(this compound) is expected to exhibit similar thermoresponsive properties. The LCST value can be precisely tuned by copolymerizing NAMA with other more hydrophilic or hydrophobic monomers. nih.gov This ability to control the transition temperature is crucial for designing materials for specific applications. The volume change associated with this phase transition can be harnessed for actuation, where the hydrogel swells or shrinks in response to temperature changes, or for sensing applications, where the change in optical or physical properties signals a temperature fluctuation. d-nb.info

| Polymer | Lower Critical Solution Temperature (LCST) (°C) |

| Poly(N-isopropylacrylamide) (PNIPAAm) | ~32 |

| Poly(N,N-diethylacrylamide) (PDEAAm) | 32 - 34 |

| Poly(N-vinylcaprolactam) (PVCL) | 32 - 35 |

| Poly(this compound) (PNAMA) | Expected to be in a similar range, tunable via copolymerization |

This table presents typical LCST values for well-known thermoresponsive polymers to provide context for the expected behavior of PNAMA.

This compound in Nanocomposite Materials and Hybrid Systems

Nanocomposites are materials where a polymer matrix is reinforced with nanoscale fillers, such as nanoparticles, nanorods, or nanotubes. mdpi.compreprints.org These materials often exhibit significantly improved properties compared to the pure polymer, including enhanced mechanical strength, thermal stability, and electrical conductivity. scielo.br

The bifunctional nature of this compound makes it a versatile component in the synthesis of advanced nanocomposites. It can be utilized in several ways:

As a Comonomer: NAMA can be copolymerized with other matrix monomers. The polar amide group can improve the interfacial adhesion between the polymer matrix and inorganic nanofillers, leading to better stress transfer and enhanced mechanical properties. kashanu.ac.ir

As a Surface Modifier/Coupling Agent: NAMA can be grafted onto the surface of nanoparticles. The monomer can attach via its allyl or methacrylamide group, leaving the other group available to copolymerize with the surrounding matrix. This creates a covalent bond between the filler and the matrix, forming a robust hybrid material and ensuring a stable dispersion of the nanoparticles. researchgate.netum-palembang.ac.id

These strategies allow for the creation of highly integrated organic-inorganic hybrid systems where the properties can be tailored for specific high-performance applications.

This compound-Based Molecularly Imprinted Polymers for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites with high selectivity for a specific target molecule (the "template"). nih.gov They are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. nih.gov

The selection of the functional monomer and cross-linker is critical to the performance of an MIP. researchgate.net this compound offers unique potential in this field. Its amide group can form hydrogen bonds with various template molecules, making it a suitable candidate as a functional monomer.

More interestingly, its bifunctional reactivity could be exploited to create more defined and stable binding sites. A possible strategy involves using NAMA as both a functional monomer and a latent cross-linker. The initial polymerization could proceed through the methacrylamide group at a lower temperature, forming a pre-polymer network around the template. Subsequently, a second cross-linking step could be initiated through the pendant allyl groups, potentially "locking in" the imprinted cavity with higher fidelity. This dual-stage cross-linking could lead to MIPs with enhanced selectivity and binding capacity. Common components used in MIP synthesis are listed below for context.

| Component Type | Example Compound | Role in MIP Synthesis |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template molecule via non-covalent bonds (e.g., hydrogen bonding). |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer matrix that maintains the shape of the imprinted cavity. researchgate.net |

| Potential Role of NAMA | This compound | Could act as a functional monomer (amide interaction) and/or provide sites for secondary cross-linking (allyl group). |

Applications in Coatings, Adhesives, and Flow Modifiers

This compound is used as a monomer in the production of specialty polymers for coatings and adhesives. Its incorporation into polymer formulations can significantly improve mechanical properties and durability.

In the field of adhesives , particularly for dental applications, monomers containing amide groups are gaining attention. Dental resin composites traditionally use methacrylate-based monomers, which contain ester linkages susceptible to hydrolytic and enzymatic degradation in the oral environment. nih.gov3m.com Replacing these ester bonds with more stable amide bonds can significantly enhance the longevity of dental restorations. N-alkyl substituted (meth)acrylamides have shown improved hydrolytic stability compared to their carboxylic ester counterparts. This enhanced stability makes NAMA a promising component for formulating durable dental adhesives and composites.

| Monomer Type | Key Functional Group | Hydrolytic Stability | Relevance |

| Conventional Methacrylate (e.g., Bis-GMA, TEGDMA) | Ester | Susceptible to degradation | Standard in many dental composites. 3m.com |

| (Meth)Acrylamide (e.g., NAMA) | Amide | Higher stability than esters | Potential for more durable, long-lasting dental adhesives. |

In coatings , acrylic-based polymers are widely used for their excellent weather resistance, gloss, and durability. kuraray.com The incorporation of functional monomers like NAMA can improve adhesion to various substrates and enhance the cross-linking density of the final coating, leading to improved scratch and chemical resistance.

As flow modifiers (or rheology modifiers), polymers are used to control the viscosity and flow behavior of a material during processing and application. arkema.commakevale.com Low molecular weight oligomers of acrylic monomers can be used to lower the melt viscosity of thermoplastic resins, improving their flow properties for applications like powder coatings. arkema.com The controlled polymerization of this compound could yield oligomers suitable for this purpose, enabling better leveling and surface finish in coating and adhesive applications.

Analytical Characterization Techniques for N Allylmethacrylamide Polymers and Copolymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of NAMA polymers, identifying functional groups, and investigating the polymerization process itself.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of poly(N-Allylmethacrylamide).

¹H NMR: The ¹H NMR spectrum provides distinct signatures that confirm the polymerization of NAMA. The disappearance of signals corresponding to the vinyl protons of the methacrylamide (B166291) group is a key indicator of successful polymerization. Concurrently, new broad signals emerge in the aliphatic region, which are characteristic of the polymer backbone. The protons of the pendant allyl group remain observable, confirming their incorporation into the polymer structure.

¹³C NMR: Complementing the proton NMR data, ¹³C NMR spectroscopy offers insight into the carbon framework of the polymer. The spectrum will show the conversion of sp² hybridized carbons from the monomer's double bond to sp³ hybridized carbons in the polymer backbone. The distinct signals for the carbonyl carbon of the amide group and the carbons of the allyl group are also readily identified.

End-Group Analysis: NMR is also valuable for analyzing the end-groups of the polymer chains. By identifying and integrating the signals from initiator fragments at the chain ends, it is possible to determine the number-average molecular weight of the polymer.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the various functional groups within NAMA polymers and for monitoring crosslinking reactions.

The FTIR spectrum of poly(this compound) exhibits characteristic absorption bands that confirm its chemical structure. These include strong bands for the amide I (C=O stretch) and amide II (N-H bend). A broad absorption is also typically observed for the N-H stretching vibration. The presence of the allyl group is confirmed by its characteristic C=C stretching and =C-H bending vibrations. researchgate.net

A significant application of FTIR in this context is the confirmation of crosslinking. When the pendant allyl groups participate in a crosslinking reaction, the intensity of their corresponding absorption bands decreases, providing direct evidence of the formation of a network structure. scielo.br

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of radical species, making it invaluable for studying the mechanism of NAMA radical polymerization. cmu.edu

ESR can be used to directly observe the radical intermediates that are formed during the initiation and propagation steps of the polymerization process. cmu.edu The resulting spectra can provide detailed information about the structure and concentration of these transient species. This allows for a deeper understanding of the polymerization kinetics and can help to identify any side reactions that may occur, such as chain transfer to the allyl group. cmu.eduresearchgate.net

Chromatographic Analysis for Molecular Weight and Distribution

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of NAMA polymers, which are critical parameters that influence their physical and mechanical properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for measuring the molecular weight and polydispersity of polymers. sepscience.com This technique separates molecules based on their size in solution. sepscience.com

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous material. Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the packing material. By calibrating the instrument with standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the NAMA polymer. hpst.czlcms.czpolyanalytik.com The PDI provides a measure of the breadth of the molecular weight distribution.

Thermal Analysis of Polymer Properties

Thermal analysis techniques are employed to characterize the thermal stability and transitions of NAMA polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.comadvanced-emc.com This technique is used to determine the decomposition temperature of the polymer, providing insight into its thermal stability. mt.comadvanced-emc.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. advanced-emc.comkohan.com.tw DSC is used to determine the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. advanced-emc.comkohan.com.tw The Tg is an important parameter that influences the material's mechanical properties and processing conditions.

Interactive Data Table: Analytical Techniques for Poly(this compound)

| Analytical Technique | Information Obtained | Key Features |

| ¹H NMR | Polymer Structure, End-Group Analysis | Confirms polymerization and presence of allyl groups. |

| ¹³C NMR | Polymer Carbon Skeleton | Details the carbon structure of the polymer backbone and side chains. |

| FTIR | Functional Group Identification, Crosslinking | Identifies key functional groups and monitors crosslinking reactions. researchgate.netscielo.br |

| ESR | Radical Intermediates | Investigates the mechanism and kinetics of radical polymerization. cmu.eduresearchgate.net |

| SEC/GPC | Molecular Weight and Polydispersity | Determines Mn, Mw, and PDI of the polymer. sepscience.comlcms.czpolyanalytik.com |

| TGA | Thermal Stability | Measures the decomposition temperature of the polymer. mt.comadvanced-emc.com |

| DSC | Glass Transition Temperature | Determines the Tg of the polymer. advanced-emc.comkohan.com.tw |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. kohan.com.twadvanced-emc.com For NALMA-based polymers, DSC is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is observed as a step-like change in the heat flow curve. youtube.com

The Tg is a critical parameter as it dictates the material's mechanical properties and operational temperature range. Several factors can influence the Tg of NALMA copolymers:

Molecular Weight: The Tg of polymers typically increases with molecular weight, a relationship often described by the Flory-Fox equation. researchgate.net

Crosslinking: The presence of crosslinks restricts polymer chain mobility, leading to a higher glass transition temperature.

Besides the Tg, DSC can also detect other thermal events such as melting (Tm) for semi-crystalline polymers, crystallization, and the enthalpy changes associated with these transitions. kohan.com.twyoutube.com However, crosslinked NALMA networks are generally amorphous and thus primarily exhibit a Tg rather than a distinct melting point. specialchem.com

| Polymer System (Illustrative Examples) | Glass Transition Temperature (Tg) | Key Observation |

|---|---|---|

| Poly(N,N-Dimethylacrylamide) | 89°C | Tg of a related polyacrylamide. sigmaaldrich.com |

| Poly(Allyl Methacrylate-co-Butyl Acrylate) | -15°C to -7°C | Tg varies with molecular weight and composition, demonstrating the effect of comonomers. researchgate.net |

| HPMC-g-Poly(Acrylic Acid) Network | -14.2°C to 13.6°C | Tg is highly dependent on the ratio of acrylic acid, which acts as a plasticizer. nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. advanced-emc.comnetzsch.com It is indispensable for evaluating the thermal stability and degradation profile of NALMA polymers and copolymers. The resulting TGA curve plots mass loss against temperature, from which key parameters like the onset of decomposition and the temperatures of maximum degradation rates can be determined. researchgate.net

The degradation of polymers containing allyl and methacrylamide functionalities often occurs in multiple stages. For analogous polymers like poly(allyl methacrylate), a two-stage degradation is observed: the first stage involves the fragmentation of the pendant allyl groups, followed by the random scission and depolymerization of the main polymer backbone at higher temperatures. A similar degradation pathway could be anticipated for NALMA-based polymers.

TGA is also used to determine the composition of materials, such as the amount of residual solvent, moisture, or inorganic filler content. netzsch.com For NALMA hydrogels, TGA can quantify the water content and assess how the polymer network's stability is affected by crosslinking density or the incorporation of comonomers. nih.govmdpi.com For example, incorporating monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS) has been shown to improve the thermal stability of related microgels. ijacskros.com

| Parameter | Description | Significance for NALMA Polymers |

|---|---|---|

| Tonset (Onset Decomposition Temp.) | The temperature at which significant mass loss begins. | Indicates the upper limit of the material's thermal stability. |

| Tmax (Temp. of Max. Degradation) | The temperature at which the rate of mass loss is highest (peak of the derivative TGA curve). | Helps to identify the primary degradation stages and understand the decomposition mechanism. researchgate.net |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Provides information on the formation of char or the presence of inorganic components. |

| Activation Energy (Ea) | Calculated from experiments at multiple heating rates, it provides insight into the kinetics of decomposition. researchgate.netijacskros.com | A higher Ea suggests greater thermal stability. researchgate.net |

Rheological Characterization of this compound Polymer Networks and Hydrogels

Rheology is the study of the flow and deformation of matter. For NALMA polymer networks and hydrogels, rheological characterization provides critical insights into their viscoelastic properties, which govern their mechanical performance. mdpi.com Dynamic oscillatory rheometry is commonly used, where a small, sinusoidal strain is applied to the sample and the resulting stress is measured. nih.gov This allows for the determination of the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material. It is a measure of the energy stored and recovered per cycle of deformation and is related to the stiffness and crosslink density of the polymer network.

Loss Modulus (G''): Represents the viscous component. It measures the energy dissipated as heat per cycle and is related to the material's ability to flow.

For a crosslinked NALMA hydrogel, G' is typically much larger than G'', indicating a predominantly solid-like, elastic behavior. researchgate.net The magnitude of G' is directly influenced by the concentration of NALMA and any additional crosslinkers, providing a quantitative measure of gel strength. The frequency dependence of G' and G'' can also reveal information about the network's structure and relaxation dynamics. By modulating the viscosity of the aqueous phase or the crosslinking strategy, the viscoelastic behavior of hydrogels can be precisely tuned. mdpi.comnih.gov

| Rheological Parameter | Information Obtained for NALMA Hydrogels |

|---|---|

| Storage Modulus (G') | Indicates network stiffness and crosslink density. A higher G' means a stronger, more rigid gel. |

| Loss Modulus (G'') | Reflects the viscous nature and energy dissipation capacity of the hydrogel. |

| Loss Tangent (tan δ = G''/G') | A measure of the relative contribution of viscous to elastic properties. For gels, tan δ is typically << 1. mdpi.com |

| Complex Viscosity (η*) | Measures the material's overall resistance to flow under oscillatory shear. |

Morphological and Microstructural Characterization (e.g., SEM, TEM, AFM, XRD) of this compound-Derived Materials

Understanding the morphology and microstructure of NALMA-derived materials from the nano- to the micro-scale is essential for linking their synthesis and processing to their final properties. A combination of microscopy and diffraction techniques is employed for this purpose.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of NALMA materials. azom.com For hydrogels, SEM of freeze-dried samples can reveal the porous network structure, including pore size and interconnectivity, which are crucial for applications like tissue engineering scaffolds or separation membranes. SEM requires samples to be conductive, so polymer samples are often coated with a thin layer of metal like gold. azom.comlibretexts.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the internal structure of materials. azooptics.com To analyze polymers, which are composed of light elements and thus have low intrinsic contrast, samples must be prepared as ultra-thin sections. libretexts.orgfraunhofer.de Staining agents may be used to selectively increase the electron density of one phase in a multi-component system, enhancing contrast and allowing for the visualization of nanoscale domains or dispersed particles within the NALMA matrix.

Atomic Force Microscopy (AFM): AFM is a powerful surface imaging technique that provides a true three-dimensional topographical map of a material's surface at the nanoscale. mccrone.comyoutube.com Unlike electron microscopy, AFM's contrast mechanism is based on the mechanical interaction between a sharp probe and the sample surface. mccrone.com This makes it particularly well-suited for polymers. youtube.com In addition to topography, AFM can operate in modes like phase imaging to map variations in material properties such as adhesion, stiffness, and viscoelasticity across the surface. youtube.commccrone.com This can be used to distinguish different components in NALMA copolymers or composites. researchgate.net

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystalline structure of materials. intertek.comthermofisher.com Polymeric materials can be crystalline, semi-crystalline, or amorphous. icdd.com Crosslinked NALMA polymers and hydrogels are typically amorphous, meaning their polymer chains are arranged randomly with no long-range order. thermofisher.com An XRD pattern of an amorphous polymer does not show sharp Bragg diffraction peaks; instead, it exhibits one or more broad halos, which arise from the incoherent scattering from the disordered chains. icdd.commdpi.com The position of these halos can provide information about the average distance between polymer chains.

| Technique | Primary Information Obtained | Application to NALMA Materials |

|---|---|---|

| SEM | Surface topography, porosity, and microstructure. azom.com | Visualizing the pore structure of freeze-dried hydrogels. |

| TEM | Internal nanostructure and morphology of multiphase systems. fraunhofer.de | Imaging the dispersion of nanoparticles within a NALMA composite. |

| AFM | High-resolution 3D surface topography and mapping of nanomechanical properties. researchgate.netnih.gov | Measuring surface roughness and identifying phase-separated domains in copolymers. |

| XRD | Degree of crystallinity and identification of crystalline phases. intertek.comnih.gov | Confirming the amorphous nature of crosslinked NALMA polymer networks. |

Computational and Theoretical Studies on N Allylmethacrylamide Polymerization and Materials

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic reactivity of N-Allylmethacrylamide and predicting the most likely pathways for its polymerization. NAlMAAm is a divinyl monomer with two distinct reactive sites: a methacrylamide (B166291) group and an allyl group. Understanding the relative reactivity of these two groups is crucial for controlling the polymerization process and the final polymer architecture.

DFT calculations can be used to determine various parameters that govern monomer reactivity. These include the calculation of frontier molecular orbital energies (HOMO and LUMO), which help in predicting the susceptibility of the double bonds to radical attack. Furthermore, the activation energies for the addition of a propagating radical to either the methacryl or the allyl double bond can be computed to predict which pathway is kinetically favored. Studies on similar monomers, such as allyl methacrylate, have shown that such calculations can reveal tendencies for cyclization versus linear propagation.

Key research findings from theoretical studies on related systems suggest that the methacryl group is generally more reactive towards radical polymerization than the allyl group due to greater resonance stabilization of the resulting radical. However, the allyl group is susceptible to chain transfer reactions, where a hydrogen atom is abstracted from the allylic position, which can lead to branching and cross-linking. Quantum chemical calculations can quantify the energy barriers for these competing reactions—propagation, cyclization, and chain transfer—providing a theoretical basis for experimental observations. For instance, calculations can model the transition states for a 1,5-backbiting reaction, which involves a six-atom ring and is an energetically favorable pathway for intramolecular hydrogen abstraction in some systems.

| Reaction Pathway | Calculated Parameter | Typical Theoretical Finding for Related Monomers | Implication for this compound |

|---|---|---|---|

| Methacryl Propagation | Activation Energy (Ea) | Lower Ea compared to allyl propagation | Preferential polymerization through the methacryl group. |

| Allyl Propagation | Activation Energy (Ea) | Higher Ea compared to methacryl propagation | Slower incorporation of the allyl group into the main chain. |

| Allylic Chain Transfer | Activation Energy (Ea) | Comparable or lower Ea than allyl propagation | Potential for significant branching and cross-linking. |

| Intramolecular Cyclization | Transition State Energy | Dependent on ring size feasibility (e.g., 5 or 6-membered rings) | Possibility of forming in-chain cyclic structures. |

Molecular Dynamics Simulations for Polymer Conformation, Interactions, and Network Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of polymer chains at an atomic level. For polymers derived from this compound, MD simulations can provide critical insights into their three-dimensional structure, conformational dynamics, and interactions with other molecules or surfaces. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

A key application of MD for poly(this compound) is to predict the conformation of the polymer chains in different environments. For a linear polymer with pendant allyl groups (formed via selective polymerization of the methacryl double bond), simulations can reveal the flexibility of the backbone and the spatial arrangement of the unreacted allyl groups. This information is vital for understanding the potential for post-polymerization modification or cross-linking. The radius of gyration, a measure of the polymer's size, can be calculated from MD simulations to understand how the polymer chain expands or collapses in different solvents or temperatures.

In the case of cross-linked networks formed from NAlMAAm, MD simulations can be used to model the network structure and predict its mechanical properties. By simulating the formation of cross-links, it is possible to study the distribution of chain lengths between cross-link points and the presence of network defects like loops and dangling ends. These structural features directly influence the material's elasticity, swelling behavior, and toughness. For example, simulations can be used to perform virtual tensile tests on the polymer network to calculate its elastic modulus.

| Simulation Target | Key Property Investigated | Information Gained from MD Simulations |

|---|---|---|

| Single Polymer Chain | Conformation and Size | Radius of gyration, end-to-end distance, chain flexibility. |

| Polymer in Solution | Solvent Interactions | Hydration layers, polymer-solvent hydrogen bonding, solubility. |

| Cross-linked Network | Network Topology | Cross-link density, cyclomatic complexity, distribution of network defects. |

| Cross-linked Network | Mechanical Properties | Stress-strain behavior, elastic modulus, glass transition temperature (Tg). |

Kinetic Modeling of this compound Polymerization and Copolymerization Processes

Kinetic modeling is essential for understanding and optimizing the polymerization of this compound. It involves developing mathematical models that describe the rates of the various elementary reactions occurring during polymerization, such as initiation, propagation, termination, and chain transfer. For a complex monomer like NAlMAAm, the kinetic model must account for the participation of both the methacryl and allyl functional groups.

In the homopolymerization of NAlMAAm, a key challenge is to model the evolution of monomer conversion and the development of the polymer microstructure. The model would include separate propagation rate coefficients for the methacryl and allyl groups. It would also incorporate rate coefficients for competing side reactions, such as intramolecular cyclization and intermolecular cross-linking via the pendant allyl groups, which become more prevalent at higher monomer conversions. Such models can predict how reaction conditions (e.g., monomer concentration, initiator concentration, temperature) affect the polymerization rate and the molecular weight distribution of the resulting polymer.

When this compound is copolymerized with another monomer, kinetic modeling is used to predict the copolymer composition and sequence distribution. The terminal model is often employed, which considers the reactivity of the propagating radical to be determined by the nature of its terminal monomer unit. This model uses reactivity ratios (r1 and r2) to describe the relative preference of a propagating radical to add to its own type of monomer versus the comonomer. For the copolymerization of NAlMAAm (M1) with a comonomer (M2), the model would need to account for two types of propagating radicals ending in NAlMAAm (one from methacryl addition and one from allyl addition), significantly increasing the complexity. Computational tools can help estimate these reactivity ratios, which are crucial for tailoring copolymer properties.

| Modeling Focus | Key Parameters | Model Outputs | Significance |

|---|---|---|---|

| Homopolymerization | Propagation, termination, and chain transfer rate coefficients (k_p, k_t, k_tr) | Monomer conversion vs. time, molecular weight distribution. | Predicting reaction speed and polymer size. |

| Homopolymerization | Cross-linking and cyclization rate coefficients | Gel point, degree of cross-linking. | Understanding network formation. |

| Copolymerization | Monomer reactivity ratios (r1, r2) | Copolymer composition drift, sequence distribution. | Designing copolymers with specific compositions. |

| Process Optimization | Reaction conditions (Temperature, Concentrations) | Optimal conditions for desired polymer properties. | Controlling the final material characteristics. |

Conclusion and Future Research Directions in N Allylmethacrylamide Polymer Science

Synthesis of Key Research Findings and Contributions of N-Allylmethacrylamide

Research into this compound has made significant strides, particularly in understanding and controlling its complex polymerization behavior. A primary contribution has been the development of methods for chemoselective radical polymerization . The radical polymerization of NAlMAAm is inherently challenging due to the potential for side reactions, such as cross-linking and allylic hydrogen abstraction, which can lead to insoluble gels and polymers with broad molecular weight distributions.

A pivotal research finding demonstrated that the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) during radical polymerization can suppress these side reactions. This approach facilitates the formation of linear polymers with pendant allyl groups and unimodal molecular weight distributions. The Li+ cation is thought to play a dual role by stabilizing the propagating radical and activating the incoming monomer, thereby enhancing the selectivity of the polymerization towards the methacrylamide (B166291) double bond.

The key contributions of this compound to polymer science can be summarized as follows:

A Versatile Functional Monomer: NAlMAAm serves as a valuable monomer for introducing reactive allyl groups into polymer chains. These pendant allyl groups act as handles for post-polymerization modification, allowing for the synthesis of complex and functional polymeric architectures.

Platform for Advanced Materials: The ability to create linear polymers with reactive side chains makes poly(this compound) an excellent platform for developing advanced materials. Through subsequent reactions, such as thiol-ene chemistry, these polymers can be functionalized for specific applications.

Cross-linking and Hydrogel Formation: NAlMAAm can be copolymerized with other monomers to create cross-linked networks and hydrogels. The allyl groups can participate in the cross-linking process, leading to materials with tunable mechanical and swelling properties.

The following table summarizes key findings in the synthesis of NAlMAAm polymers:

| Polymerization Method | Key Findings | Resulting Polymer Architecture | Reference |

| Radical Polymerization | Prone to cross-linking and side reactions. | Branched or cross-linked polymers, often insoluble. | General knowledge |

| Radical Polymerization with LiNTf2 | Suppression of side reactions, chemoselective polymerization. | Linear polymers with pendant allyl groups and unimodal molecular weight distribution. | researchgate.net |

| Copolymerization | Formation of cross-linked networks and hydrogels. | Cross-linked structures with tunable properties. | General knowledge |

Identification of Emerging Trends and Opportunities in this compound Polymer Research

The unique chemical nature of this compound positions it at the forefront of several emerging trends in polymer research. The primary opportunity lies in harnessing the reactivity of the pendant allyl groups for the creation of sophisticated and functional materials.

Q & A

Q. What are the optimal synthesis conditions for N-Allylmethacrylamide to minimize impurities?

this compound synthesis often involves controlling reaction temperature and atmosphere. Evidence from polymerization studies shows that higher temperatures (e.g., 150°C) under air result in increased impurity levels (e.g., 23.54% GC area%), while inert atmospheres like nitrogen reduce impurities to ≤0.33% even at elevated temperatures . Methodologically, maintaining temperatures below 120°C and using nitrogen purging during synthesis can minimize unwanted byproducts. AIBN (azobisisobutyronitrile) is a common initiator for controlled radical polymerization at 70°C, ensuring reproducible yields .

Q. How can researchers characterize the purity of this compound?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying purity. For example, GC analysis with tandem mass spectrometry (MS/MS) can detect trace impurities down to 0.003 µg/L in aqueous samples, as demonstrated for structurally similar acrylamides . Researchers should validate methods using internal standards (e.g., pentafluorophenyl isothiocyanate derivatization) to distinguish this compound from homologs like N-Methylolacrylamide .

Q. What are the stability considerations for storing this compound?

Thermal stability studies indicate that this compound degrades at temperatures above 130°C, with decomposition products including toxic fumes (e.g., nitrogen oxides) . Long-term storage should prioritize airtight containers under inert gas (nitrogen or argon) at 4°C. Stability tests using accelerated aging protocols (e.g., 48-hour exposure at varying temperatures) are recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How does this compound concentration affect copolymer properties like viscosity?

Copolymerization with monomers like DMAPMA (dimethylaminopropyl methacrylamide) shows a non-linear relationship between this compound content and viscosity. At 3% aqueous solutions, increasing concentrations from 130 ppm to 600 ppm raise viscosity from 24 mPa·s to 60 mPa·s. Beyond 700 ppm, phase separation occurs, rendering viscosity unmeasurable . Researchers should use rheometry to map concentration-dependent viscoelastic transitions and optimize crosslinking for applications like hydrogels.

Q. What analytical challenges arise in distinguishing this compound from acrylamide derivatives in biological systems?

Hemoglobin adduct analysis via modified Edman degradation (using pentafluorophenyl isothiocyanate) can detect acrylamide adducts but cannot differentiate this compound adducts without prior knowledge of exposure sources . Advanced LC-MS/MS protocols with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) are required to resolve structural ambiguities in metabolomic studies .

Q. How do Li salts influence the chemoselective polymerization of this compound?

Recent studies demonstrate that Li salts (e.g., LiCl) enhance chemoselectivity in radical polymerization by stabilizing propagating radicals and suppressing side reactions. This method enables precise control over polymer tacticity and molecular weight distributions, critical for synthesizing stimuli-responsive materials . Experimental protocols recommend salt concentrations of 0.1–0.5 M in polar solvents (e.g., DMF) at 60–80°C .

Q. What are the thermal decomposition pathways of this compound under oxidative conditions?

Thermogravimetric analysis (TGA) coupled with FTIR reveals that oxidative decomposition at >140°C produces CO, CO₂, and nitrogen oxides. Kinetic studies using the Flynn-Wall-Ozawa method can model activation energies (Eₐ) for decomposition, aiding in the design of safer high-temperature processes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.